5-Bromo-1-methyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
5-Bromo-1-methyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral data of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
5-bromo-1-methyl-1H-indole-3-carbaldehyde is a brominated derivative of N-methylindole-3-carbaldehyde. The presence of the bromine atom at the C5 position and the methyl group on the indole nitrogen significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 10102-94-0[1][2][3][4][5] |
| Molecular Formula | C₁₀H₈BrNO[1][3][6] |
| Molecular Weight | 238.08 g/mol [1][3][6][7] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available. For comparison, the related compound 5-bromoindole-3-carboxaldehyde has a melting point of 204-207 °C[8][9], and 5-bromo-7-methylindole-3-carboxaldehyde melts at 235-240 °C[7]. |
| Boiling Point | Data not available. For the related compound 5-bromoindole-3-carboxaldehyde, a boiling point of 395.6 ± 22.0 °C at 760 mmHg has been reported[9]. |
| Solubility | No specific data is available. Indole-3-carboxaldehyde is reported to be insoluble in water[10]. |
Table 2: Chemical Identifiers
| Identifier | Value |
| SMILES | CN1C=C(C2=C1C=CC(=C2)Br)C=O[11] |
| InChI | InChI=1S/C10H8BrNO/c1-12-5-6(4-13)10-7-2-3-8(11)9(7)12/h2-5H,1H3 |
Synthesis and Reactivity
The primary method for the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-bromo-1-methyl-1H-indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The indole ring is an electron-rich heterocycle, and the formylation occurs preferentially at the C3 position due to the electronic stabilization of the intermediate. The N-methylation of the indole prevents reaction at the nitrogen atom and further activates the ring towards electrophilic substitution.
Experimental Protocols
General Vilsmeier-Haack Formylation Protocol:
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Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath (0 °C), phosphorus oxychloride (1.5 equivalents) is added dropwise to anhydrous dimethylformamide (DMF) (used as both solvent and reagent). The mixture is stirred for a predetermined time to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with Indole Substrate: A solution of the starting material, 5-bromo-1-methyl-1H-indole (1 equivalent), in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.
Caption: General workflow for the Vilsmeier-Haack synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
Spectral Data
Specific spectral data for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is not available in the reviewed literature. However, data for the closely related compound, 5-bromo-1H-indole-3-carbaldehyde , can provide an indication of the expected spectral characteristics.
Table 3: Spectral Data for the Analogous Compound 5-Bromo-1H-indole-3-carbaldehyde
| Data Type | Spectral Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.40 (1H, s, NH), 9.90 (1H, s, CHO), 8.39 (1H, d, J = 3 Hz, H-2), 7.84 (1H, d, J = 2.4Hz, H-4), 7.48 (1H, d, J = 8.6Hz, H-7), 7.41 (1H, dd, J =1.6, 8.2 Hz, H-6)[12] |
| IR Spectroscopy | Expected characteristic peaks would include a strong C=O stretching vibration for the aldehyde group (around 1650-1700 cm⁻¹), C-H stretching for the aromatic and aldehyde protons, and N-H stretching if the indole nitrogen is not substituted. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: The provided ¹H NMR data is for the N-unsubstituted analog. For 5-bromo-1-methyl-1H-indole-3-carbaldehyde, the NH proton signal would be absent, and a singlet corresponding to the N-CH₃ protons would be expected around 3.8-4.0 ppm.
Safety Information
While a specific safety data sheet (SDS) for 5-bromo-1-methyl-1H-indole-3-carbaldehyde was not found, related bromoindole derivatives are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate. While detailed experimental and physical data are sparse in the public domain, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. The information provided in this guide, including the general experimental protocol and comparative data from related compounds, offers a solid foundation for researchers and drug development professionals working with this and similar molecular scaffolds. Further experimental investigation is warranted to fully characterize its physical and chemical properties.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
